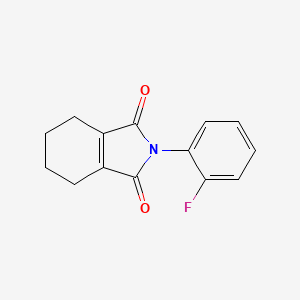
Dibenzylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylarsinic acid is an organoarsenic compound with the chemical formula (C₆H₅CH₂)₂AsO₂H It is a derivative of arsenic acid where two benzyl groups are attached to the arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzylarsinic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the reaction of benzylmagnesium chloride with arsenic trioxide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylarsinic oxide.
Reduction: Reduction reactions can convert it to dibenzylarsine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Dibenzylarsinic oxide.
Reduction: Dibenzylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dibenzylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies have explored its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of dibenzylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsinic acid: Similar structure but with phenyl groups instead of benzyl groups.
Methylarsinic acid: Contains methyl groups instead of benzyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to the arsenic atom.
Uniqueness
Dibenzylarsinic acid is unique due to the presence of benzyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
Propriétés
Numéro CAS |
51043-89-1 |
|---|---|
Formule moléculaire |
C14H15AsO2 |
Poids moléculaire |
290.19 g/mol |
Nom IUPAC |
dibenzylarsinic acid |
InChI |
InChI=1S/C14H15AsO2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Clé InChI |
BZQJJCRJAGWUHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[As](=O)(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


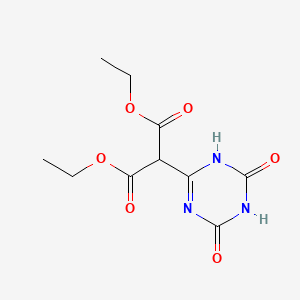
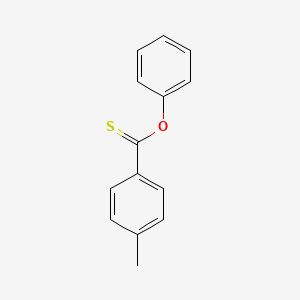

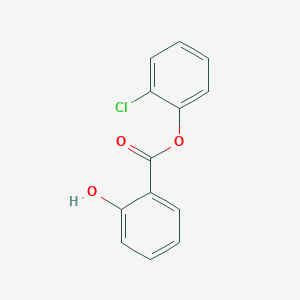
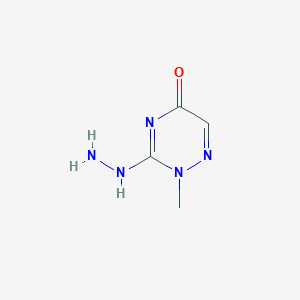


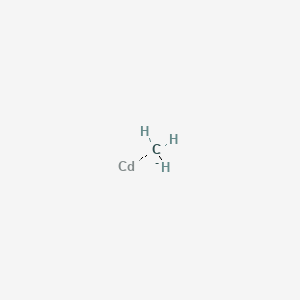

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

